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Chromium(ii)acetate monohydrate dimer

Cat. No.: B12061444
M. Wt: 362.22 g/mol
InChI Key: ARHCGBQPUJODJU-UHFFFAOYSA-N
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Description

Historical Trajectory of Metal-Metal Multiple Bonding in Coordination Chemistry

The journey to understanding metal-metal multiple bonds was a gradual process that reshaped the field of coordination chemistry. For much of its history, the field was dominated by Alfred Werner's coordination theory, which did not account for direct bonding between metal centers. facotton.com The story of the quadruple bond begins, unknowingly, in 1844 when Eugène-Mélchior Péligot synthesized chromium(II) acetate (B1210297). wikipedia.orgwikipedia.orgchemeurope.com Although this compound was the first of its kind, its unique bonding arrangement would not be recognized for more than a century. wikipedia.org

Discussions about potential metal-metal interactions emerged in the 1950s, particularly in relation to the structures of dinuclear compounds like copper(II) and chromium(II) acetates. royalsocietypublishing.org However, the definitive breakthrough came in 1964. rsc.org F. Albert Cotton and his research group characterized the crystal structure of potassium octachlorodirhenate(III) dihydrate (K₂[Re₂Cl₈]·2H₂O) and, in a landmark paper, provided a molecular orbital rationale that explicitly described a quadruple bond between the two rhenium atoms. illinois.eduwikipedia.orgroyalsocietypublishing.orgillinois.edu This discovery was a pivotal moment, opening up an expansive new area of "non-Werner" chemistry centered on the critical feature of metal-metal bonds. facotton.com The years following this revelation saw a rapid expansion of research and the synthesis of hundreds of compounds containing this unique type of bond. illinois.eduacs.org

Table 1: Key Milestones in the History of Metal-Metal Multiple Bonding

YearEventSignificance
1844E. Péligot synthesizes chromium(II) acetate. wikipedia.orgwikipedia.orgchemeurope.comFirst synthesis of a compound containing a quadruple bond, though its nature was unrecognized at the time. wikipedia.org
1951The unusual dimeric structure of chromium(II) acetate is uncovered. alchetron.comchemeurope.comStructural determination provided the foundation for later bonding theories.
1964F. A. Cotton and coworkers characterize the [Re₂Cl₈]²⁻ ion. illinois.eduwikipedia.orgillinois.eduThe first formal recognition and theoretical description of a metal-metal quadruple bond, launching a new field of inorganic chemistry. facotton.comroyalsocietypublishing.org
Post-1964Rapid development in the synthesis and characterization of multiply bonded metal complexes. illinois.edursc.orgExpansion of the field to include other metals (Mo, W, Tc) and exploration of their reactivity and properties. wikipedia.orgnumberanalytics.com

Fundamental Significance of Quadruply Bonded Dimeric Structures

A quadruple bond is a complex chemical bond between two atoms, typically transition metals, that involves the sharing of eight electrons. wikipedia.orgnumberanalytics.com This interaction is an extension of the more common double and triple bonds and is composed of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond. wikipedia.orgalchetron.comchemeurope.com The concept was revolutionary because it introduced the δ bond, a type of bond that had not been previously observed. illinois.eduacs.org

The formation of a quadruple bond arises from the specific overlap of d-orbitals on the two metal centers. alchetron.com

The σ-bond results from the overlap of the d(z²) orbitals.

The two π-bonds are formed by the overlap of the d(xz) and d(yz) orbitals.

The unique δ-bond comes from the face-to-face overlap of the d(xy) orbitals. wikipedia.orgalchetron.comnumberanalytics.com

This bonding arrangement imparts distinct and significant properties to the molecules. Quadruple bonds are characteristically short and strong. numberanalytics.com Many complexes featuring them, including chromium(II) acetate, exhibit diamagnetism, a direct consequence of the pairing of all electron spins in the strong metal-metal bond, whereas the individual metal ions would be paramagnetic. studylib.net The structure of these compounds is often a "paddlewheel" configuration, where bridging ligands, such as the acetate ions in Cr₂(CH₃CO₂)₄(H₂O)₂, hold the two metal atoms in close proximity, facilitating the extensive orbital overlap required for the quadruple bond. wikipedia.orgrsc.org The study of these dimeric structures is of fundamental importance, with implications for catalysis, materials science, and the basic understanding of chemical bonding. rsc.orgacs.orgnumberanalytics.com

Overview of Contemporary Academic Inquiry into Chromium(II) Acetate Monohydrate Dimer

Chromium(II) acetate monohydrate dimer remains a cornerstone compound in the study of metal-metal multiple bonds. It is frequently used as a starting material for the synthesis of other chromium(II) compounds due to its relative stability compared to other Cr(II) species. wikipedia.orgillinois.eduumb.edu Its synthesis is a classic experiment in advanced inorganic chemistry laboratory courses, often serving as a challenging test of a student's skill in handling air-sensitive materials. wikipedia.orgumb.educhemeurope.com

The molecule has a distinct dimeric paddlewheel structure with D₄h symmetry. wikipedia.orgalchetron.com Each chromium atom is octahedrally coordinated, bonded to the four oxygen atoms of the bridging acetate ligands in a square plane, one axial water molecule, and the other chromium atom. wikipedia.orgalchetron.comchemeurope.com The Cr-Cr bond distance in the dihydrate is approximately 236.2 pm, a key piece of evidence for the quadruple bond. alchetron.comchemeurope.com Even shorter Cr-Cr distances, some as short as 1.84 Å, have been recorded in related compounds where the axial water ligands are absent or the acetate groups are replaced by other ligands. alchetron.comillinois.edu

Contemporary research continues to explore the properties and reactivity of this dimer. It is used in studies of electron-transfer mechanisms and as a reagent in organic synthesis for reactions like dehalogenation. wikipedia.orgumb.edu Modern analytical techniques, such as UV-vis spectrophotometry and nuclear magnetic resonance (NMR), are employed to study the behavior and stability of its aqueous solutions over time and under various conditions. tandfonline.com

Table 2: Physicochemical Properties of Chromium(II) Acetate Dihydrate

PropertyValue / Description
Chemical FormulaCr₂(CH₃CO₂)₄(H₂O)₂ wikipedia.org
Molar Mass376.2 g/mol chemeurope.com
AppearanceBrick-red, crystalline powder wikipedia.orgchemeurope.com
Magnetic PropertiesDiamagnetic wikipedia.orgstudylib.net
Crystal StructureMonoclinic wikipedia.orgchemeurope.com
Molecular SymmetryD₄h (ignoring H atoms) wikipedia.orgalchetron.com
Cr-Cr Bond Length~236.2 pm alchetron.comchemeurope.com
SolubilityPoorly soluble in water and methanol; soluble in hot water. wikipedia.orgalchetron.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cr2O9 B12061444 Chromium(ii)acetate monohydrate dimer

Properties

Molecular Formula

C8H18Cr2O9

Molecular Weight

362.22 g/mol

IUPAC Name

acetic acid;chromium;hydrate

InChI

InChI=1S/4C2H4O2.2Cr.H2O/c4*1-2(3)4;;;/h4*1H3,(H,3,4);;;1H2

InChI Key

ARHCGBQPUJODJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.[Cr].[Cr]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies

Established Aqueous Reduction Protocols

The traditional and most widely practiced synthesis of chromium(II) acetate (B1210297) monohydrate dimer is conducted in an aqueous medium. This approach is characterized by a multi-step reduction of a chromium(VI) precursor, followed by a controlled precipitation of the final product. The entire process necessitates stringent anaerobic conditions to prevent the rapid oxidation of the chromium(II) species. wikipedia.orgwikipedia.org

Multi-step Reduction of Chromium(VI) Precursors to Chromium(II) Species

The synthesis typically commences with a chromium(VI) compound, such as potassium dichromate (K₂Cr₂O₇), which is a strong oxidizing agent. wikipedia.org The process involves a two-step reduction to the desired chromium(II) state. Initially, the orange-colored Cr(VI) is reduced to the green Cr(III) oxidation state. Subsequently, the Cr(III) is further reduced to the bright blue Cr(II) ion. wikipedia.org

The mechanistic understanding of this reduction process is crucial for optimizing the reaction conditions. The reduction of Cr(VI) is known to be influenced by factors such as pH and the presence of complexing agents. In acidic media, Cr(VI) exists in various forms, and its reduction to Cr(III) is a multi-electron process that can proceed through intermediate oxidation states like Cr(V) and Cr(IV). nih.govscirp.org The presence of zinc provides the necessary reducing potential to drive the reaction to the Cr(II) state.

Controlled Precipitation of Dichromium(II) Tetraacetate Monohydrate

Once the reduction to the aqueous chromium(II) ion is complete, the blue solution is immediately introduced to a saturated solution of sodium acetate (NaCH₃CO₂). wikipedia.orgchemeurope.com This results in the rapid precipitation of the bright red chromium(II) acetate monohydrate dimer. wikipedia.org The precipitation is a critical step where the four acetate ligands bridge the two chromium atoms, and water molecules occupy the axial positions of the dimeric structure. wikipedia.org

The insolubility of the product in the reaction medium drives the formation of the desired compound. wikipedia.org The quality of the precipitate, in terms of purity and crystallinity, is influenced by factors such as the concentration of the reactants, the temperature of the solutions, and the rate of mixing. To ensure a high-quality product, the sodium acetate solution is typically deoxygenated, and the transfer of the chromium(II) solution is performed under a positive pressure of an inert gas to prevent any contact with air. wikipedia.org

Challenges and Innovations in Anaerobic Synthesis Techniques

The primary challenge in the synthesis of chromium(II) acetate is the extreme sensitivity of the chromium(II) ion to oxidation by atmospheric oxygen. wikipedia.orgwikipedia.org Accidental introduction of even a small amount of air is readily indicated by a discoloration of the product from its characteristic bright red to a brownish or greenish hue, signifying oxidation to chromium(III) species. wikipedia.org

To overcome this challenge, the synthesis is rigorously performed under an inert atmosphere, such as nitrogen or argon. This is achieved through the use of specialized laboratory equipment and techniques. The Schlenk line is a commonly employed apparatus that allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas. youtube.com This enables the deoxygenation of solvents and reaction vessels and the transfer of solutions without exposure to air. youtube.com

Glove boxes provide an alternative, highly controlled inert environment for handling air-sensitive solids and performing reactions. youtube.com Innovations in anaerobic synthesis often focus on the refinement of these techniques and the development of more efficient and reliable methods for excluding oxygen and moisture. This includes the design of improved glassware, such as Schlenk tubes with grease-free joints and valves, and the development of advanced inert gas purifiers. scirp.org Furthermore, recent explorations into mechanochemistry have shown potential for conducting sensitive organometallic reactions in the absence of solvents and traditional inert-atmosphere setups, which could represent a future direction for the synthesis of such compounds. rsc.org

Non-Aqueous and Anhydrous Preparative Routes

While aqueous methods yield the hydrated form of chromium(II) acetate, non-aqueous routes are employed for the synthesis of the anhydrous compound and for preparing derivatives with different axial ligands. These methods often utilize organometallic precursors in organic solvents.

Utilization of Chromocene (B72048) as a Precursor

A convenient and widely used non-aqueous route to anhydrous chromium(II) acetate involves the use of chromocene, [Cr(C₅H₅)₂], as a starting material. wikipedia.orgwikipedia.org Chromocene is a dark red, air-sensitive organometallic compound. wikipedia.org The synthesis involves the reaction of chromocene with acetic acid in a suitable organic solvent. wikipedia.org

In this reaction, the cyclopentadienyl (B1206354) (Cp) ligands of chromocene are displaced by acetate groups, leading to the formation of the anhydrous chromium(II) acetate dimer and cyclopentadiene (B3395910) as a byproduct. wikipedia.org The general reaction is as follows:

2 Cr(C₅H₅)₂ + 4 CH₃COOH → Cr₂(O₂CCH₃)₄ + 4 C₅H₆ wikipedia.org

This method is advantageous as it directly yields the anhydrous form of chromium(II) acetate, which is a useful precursor for the synthesis of other chromium(II) compounds and for studying the properties of the molecule without the influence of axial water ligands. wikipedia.orgchemeurope.com The anhydrous compound is even more sensitive to oxygen than its hydrated counterpart. wikipedia.org

Ligand Vapor Diffusion as a Novel Method for Axially Coordinated Complexes

A recent and innovative strategy for the synthesis of axially coordinated chromium(II) acetate complexes is the Ligand Vapor Diffusion (LVD) method. researchgate.netacs.org This technique is particularly useful for preparing derivatives where the axial water molecules are replaced by other ligands, such as pyridine (B92270) or methanol. researchgate.net

The LVD method involves exposing anhydrous chromium(II) acetate crystals to the vapor of the desired ligand in a sealed container. researchgate.netacs.org The ligand vapor diffuses and coordinates to the axial positions of the chromium(II) acetate dimer, resulting in the formation of the desired complex. acs.org This process is typically carried out under an inert atmosphere to prevent oxidation. acs.org

A significant advantage of the LVD method is that it is a solvent-free or minimal-solvent process, which can simplify purification and reduce waste. researchgate.netacs.org It has been shown to be a high-yield method, often approaching 100%, and can be completed in a relatively short period of time (within a few hours). researchgate.netacs.org This makes LVD a more convenient and less time-consuming alternative to traditional solution-based ligand exchange reactions, which often suffer from low yields due to the poor solubility of anhydrous chromium(II) acetate and the stringent need for deoxygenated solvents. researchgate.netacs.org

The table below summarizes the reaction conditions and outcomes for the synthesis of axially coordinated chromium(II) acetate complexes using the Ligand Vapor Diffusion method.

Ligand (L)Anhydrous Cr₂(OAc)₄ (g)Ligand Volume (mL)Reaction Time (h)Yield (%)Reference
Water~0.135~100 acs.org
Methanol~0.136~100 acs.org
Pyridine~0.136~100 acs.org

Rational Design and Synthesis of Analogous Dichromium(II) Carboxylates

The synthesis of dichromium(II) carboxylate analogs typically follows the established methods for preparing the parent chromium(II) acetate, primarily through the reaction of a chromium(II) salt, such as chromium(II) chloride, with the desired carboxylic acid. The rational design of these molecules lies in the choice of the R group of the carboxylate ligand (RCOO⁻). By systematically varying this group, researchers can fine-tune the properties of the resulting dichromium(II) paddlewheel complex.

The preparative strategies often involve the reaction of an aqueous solution of chromium(II) chloride with the sodium salt of the desired carboxylic acid. The resulting dichromium(II) carboxylate then precipitates from the solution and can be isolated. For air-sensitive compounds, these syntheses are carried out under inert atmospheres.

The impact of the carboxylate ligand on the properties of the dichromium(II) unit is a key aspect of their rational design. For instance, the acidity of the parent carboxylic acid (pKa) has been shown to correlate with the electronic properties, such as the HOMO/LUMO energy levels, of the resulting dichromium(II) benzoate (B1203000) complexes. mdpi.com This correlation provides a predictive tool for the design of new analogs with specific electronic characteristics.

Below are tables summarizing the synthetic approaches and resulting properties for a selection of analogous dichromium(II) carboxylates, illustrating the effects of varying the carboxylate ligand.

Table 1: Synthesis of Dichromium(II) Carboxylate Analogs

Carboxylate LigandSynthetic MethodStarting MaterialsYield (%)Reference
BenzoateReaction in aqueous solutionCrCl₂, Sodium benzoateHigh mdpi.com
Substituted BenzoatesReaction in aqueous solutionCrCl₂, Sodium salt of substituted benzoic acidVariable mdpi.com
CarbonateNot specifiedNot specifiedNot specified mdpi.com

Table 2: Structural and Spectroscopic Data for Selected Dichromium(II) Carboxylate Analogs

CompoundCr-Cr Bond Length (Å)Key IR Bands (cm⁻¹) (ν(COO))UV-Vis λmax (nm) (δ → δ*)Reference
[Cr₂(O₂CPh)₄(THF)₂]Not specified in snippetNot specified in snippetNot specified in snippet mdpi.com
Na₃HCr₂(CO₃)₄·10H₂ONot specified in snippetNot specified in snippetNot specified in snippet mdpi.com

It is important to note that while the synthesis of a variety of dichromium(II) carboxylates has been achieved, detailed comparative tables of their properties are not always readily available in single sources. The data is often spread across numerous individual research articles. The rational design approach, however, is consistently demonstrated through the systematic variation of the carboxylate ligand to probe and control the fundamental properties of the dichromium core.

Elucidation of Molecular and Electronic Structure

The Paddlewheel Dimeric Framework

Table 1: Structural Properties of Chromium(II) Acetate (B1210297) Dimer

PropertyDescription
Molecular Formula C₈H₁₆Cr₂O₁₀ wikipedia.org
Common Abbreviation Cr₂(OAc)₄(H₂O)₂ chemeurope.com
Framework Paddlewheel Dimeric Structure nih.gove-asct.org
Symmetry D₄h (ignoring hydrogen atom positions) wikipedia.orgquora.com
Coordination Geometry Octahedral (per Cr atom) wikipedia.orgchemeurope.com
Magnetic Property Diamagnetic wikipedia.orgchemeurope.com

Octahedral Coordination Geometry of Chromium Centers

Each chromium(II) ion within the dimer exhibits an octahedral coordination geometry. wikipedia.orgchemeurope.com The coordination sphere around a single chromium atom is composed of six points of attachment. Four of these are oxygen atoms, one from each of the four bridging acetate ligands, which form a square plane around the chromium ion. chemeurope.comquora.com The fifth coordination site is occupied by the other chromium atom, located directly opposite an axially positioned water molecule, which occupies the sixth site. wikipedia.orgchemeurope.com This arrangement fulfills the criteria for an octahedral environment at each metal center. wikipedia.org

Structural Role of Bridging Acetate Ligands and Axial Water Molecules

The bridging acetate (OAc) ligands are fundamental to the integrity of the paddlewheel structure. Each acetate ligand spans the two chromium atoms, with one oxygen atom coordinating to each metal center. wikipedia.org These four bridging ligands effectively lock the two chromium atoms into a fixed, eclipsed configuration, which is essential for the formation of the delta (δ) bond component of the quadruple bond. e-asct.org

The water molecules act as axial ligands, coordinating to the chromium atoms along the Cr-Cr axis, external to the paddlewheel cage. wikipedia.orgchemeurope.com These axial positions are electronically and sterically accessible, allowing for the coordination of various Lewis bases. e-asct.org The nature of these axial ligands significantly influences the electronic properties and the distance of the chromium-chromium bond. researchgate.nete-asct.org

Characterization of the Metal-Metal Multiple Bond

A defining feature of chromium(II) acetate is the metal-metal multiple bond between the two chromium centers. chemeurope.comnih.gov First synthesized in 1844, the compound's unique bonding was not fully recognized for over a century. e-asct.orgwikipedia.org This bond is characterized as a quadruple bond, a rare and strong form of chemical interaction involving eight electrons. wikipedia.orgwikipedia.org

Origin and Manifestations of the Quadruple Bond via d-Orbital Overlap

The quadruple bond in Cr₂(OAc)₄(H₂O)₂ arises from the specific overlap of the d-orbitals of the two chromium(II) ions, each having a d⁴ electron configuration. wikipedia.orgnih.gov The formation of the bond can be broken down into three distinct components based on orbital overlap:

One sigma (σ) bond: Formed by the overlap of the d(z²) orbitals along the internuclear axis. wikipedia.orgchemeurope.com

Two pi (π) bonds: Resulting from the overlap of the d(xz) and d(yz) orbitals. wikipedia.orgchemeurope.com

One delta (δ) bond: Originating from the face-to-face overlap of the d(xy) orbitals. wikipedia.orge-asct.org

The combination of these overlaps (σ²π⁴δ²) results in a bond of order four. nih.gove-asct.org This strong interaction is manifested in the exceptionally short distance between the two chromium atoms, which is approximately 236.2 ± 0.1 picometers in the dihydrate form. wikipedia.orgchemeurope.com

Impact of Axial Ligands on the Chromium-Chromium Bond Distance

The axial ligands play a critical role in modulating the length and strength of the Cr-Cr quadruple bond. researchgate.nete-asct.org The coordination of these ligands, such as water, donates electron density to the chromium centers, which weakens the metal-metal bond and causes it to lengthen. e-asct.orgresearchgate.net

Research has shown a clear correlation between the Lewis basicity of the axial ligand and the Cr-Cr bond distance. e-asct.orgrsc.org Strongly basic ligands donate more electrons, leading to a greater weakening and lengthening of the quadruple bond. researchgate.net Conversely, the absence of axial ligands, as in the anhydrous form of chromium(II) acetate, results in a shorter and stronger Cr-Cr bond. wikipedia.orgchemeurope.com For instance, the Cr-Cr distance shortens significantly when the axial water ligands are removed. wikipedia.org

Table 2: Effect of Axial Ligands on Cr-Cr Bond Distance

CompoundAxial Ligand (L)Cr-Cr Bond Distance (pm)Reference
Cr₂(OAc)₄(H₂O)₂Water236.2 ± 0.1 wikipedia.org, chemeurope.com
Anhydrous Cr₂(OAc)₄None (or weak interaction with adjacent molecule)~228.8 wikipedia.org
Cr₂(OAc)₄(NHC)₂ (example derivative)NHC Ligand245.2 nih.gov
Record Short Cr-Cr Bond (no axial ligand)None~184 chemeurope.com

Note: NHC refers to N-heterocyclic carbene, a different type of axial ligand shown for comparison.

Correlation between Antiferromagnetic Coupling and Diamagnetic Behavior

While each individual chromium(II) ion in the dimer is a high-spin d⁴ system with unpaired electrons, the compound as a whole is diamagnetic, meaning it has no net magnetic moment. wikipedia.orgchemeurope.com This seemingly contradictory property is a direct result of strong antiferromagnetic coupling between the two chromium centers. chemrxiv.org

The eight electrons involved in the quadruple bond are all paired within the σ, π, and δ bonding orbitals. nih.gov This complete pairing of electron spins effectively cancels out the individual magnetic moments of the chromium ions. wikipedia.org The energy separation between the ground state (diamagnetic) and the first excited magnetic state is large enough that at room temperature, the compound does not exhibit paramagnetism. e-asct.orgresearchgate.net The low magnetic moment and the diamagnetic nature of the compound are considered strong confirmations of the existence of the quadruple bond. wikipedia.orgchemeurope.com

Molecular Symmetry Analysis: The D4h Point Group

The dimeric structure of chromium(II) acetate monohydrate, systematically known as diaquatetrakis(μ-acetato)dichromium(II), possesses a high degree of symmetry that is crucial for understanding its unique bonding and properties. When abstracting from the specific positions of the hydrogen atoms, the molecule is assigned to the D4h point group. wikipedia.orgchemeurope.comquora.com This classification stems from the specific arrangement of its constituent atoms in a "paddle-wheel" configuration. quora.com

The molecule's framework consists of two chromium atoms bridged by four acetate ligands. wikipedia.orgchemeurope.com Each chromium atom is further coordinated to a water molecule at an axial position, completing an octahedral coordination geometry around each metal center. wikipedia.orgchemeurope.com The key symmetry elements that define its membership in the D4h point group include:

A principal four-fold axis of rotation (C₄): This primary axis runs directly along the Cr-Cr quadruple bond. quora.com

A horizontal mirror plane (σₕ): This plane is perpendicular to the C₄ axis and is located exactly at the midpoint of the Cr-Cr bond, bisecting the molecule. quora.com

Four two-fold axes of rotation (C₂): These are perpendicular to the principal C₄ axis.

Vertical and Dihedral Mirror Planes (σᵥ and σd): Two vertical mirror planes contain the C₄ axis and two of the acetate ligands, while two dihedral planes bisect the angles between the vertical planes. quora.com

An inversion center (i): Located at the center of the Cr-Cr bond, halfway between the two metal atoms. quora.com

The structural parameters of chromium(II) acetate are highly sensitive to the nature of the axial ligands, which directly influence the length of the Cr-Cr bond. This effect underscores the interplay between molecular geometry and electronic structure.

Table 1: Selected Interatomic Distances for Chromium(II) Acetate and Analogues

Compound Axial Ligand (L) Cr-Cr Bond Distance (Å) Reference
Cr₂(OAc)₄ None (Anhydrous) 2.288 wikipedia.orgrsc.org
Cr₂(OAc)₄(H₂O)₂ Water 2.362 wikipedia.orgrsc.org
Cr₂(OAc)₄(MeOH)₂ Methanol 2.329 rsc.org

Data sourced from crystallographic and spectroscopic studies.

The diamagnetism of the complex is also a direct consequence of this highly symmetric structure, where all eight bonding electrons are paired within the σ, π, and δ molecular orbitals. wikipedia.orgwikipedia.org Any distortion from this ideal D4h geometry would significantly alter the orbital energies and could disrupt the quadruple bond.

Advanced Spectroscopic and Diffraction Based Characterization

X-ray Diffraction Studies for Atomic-Level Structural Resolution

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise measurements of bond lengths and angles that are crucial for understanding the nature of the chemical bonds within the molecule.

The most notable feature revealed by these studies is the exceptionally short distance between the two chromium atoms, which is a hallmark of a metal-metal quadruple bond. chemrxiv.org This bond arises from the overlap of four d-orbitals from each metal center (one σ, two π, and one δ bond). chemrxiv.orgsohag-univ.edu.eg The experimentally determined bond lengths and angles are critical for confirming this bonding model. In the dihydrate form, the Cr-Cr bond distance is 2.362 Å (236.2 pm). chemrxiv.orgwikipedia.org The bond with the axial water molecule is significantly longer. In contrast, the anhydrous form of chromium(II) acetate (B1210297) features an even shorter Cr-Cr bond distance of 2.288 Å, illustrating the influence of the axial ligands on the metal-metal interaction. chemrxiv.org

Table 1: Selected Bond Metrics for Chromium(II) Acetate Dihydrate from Single Crystal X-ray Diffraction

Parameter Value (Å) Reference(s)
Cr-Cr Distance 2.362 (1) wikipedia.org
Cr-O (acetate) 2.0083 - 2.0175 wikipedia.org
Cr-O (axial water) 2.272 (3) wikipedia.org

Note: Values in parentheses represent the standard uncertainty in the last digit.

Powder X-ray diffraction (PXRD) is an essential tool for verifying the bulk purity and crystalline phase of the synthesized material. This technique is particularly useful in tracking the conversion of anhydrous chromium(II) acetate to its hydrated forms. e-asct.orgrsc.org By comparing the experimental diffraction pattern of a synthesized sample to a standard pattern calculated from single-crystal data, one can confirm the identity of the compound and detect the presence of any crystalline impurities. rsc.org

Studies have shown a clear and gradual change in the PXRD patterns as anhydrous chromium(II) acetate is exposed to water vapor, transforming into the water-coordinated dimer. e-asct.org The absence of intermediate or byproduct peaks in the diffraction patterns during this transformation indicates that the axial coordination of water occurs cleanly without forming other crystalline side products. e-asct.org Therefore, PXRD serves as a reliable method for quality control, ensuring the phase purity of the final chromium(II) acetate monohydrate dimer product. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.nete-asct.org These methods are highly sensitive to the types of bonds present and their geometric arrangement, making them invaluable for characterizing the chromium(II) acetate dimer.

The vibrational spectrum of the chromium(II) acetate dimer contains characteristic frequencies corresponding to the stretching and bending of its constituent bonds. Of particular interest are the vibrations involving the chromium atoms. The stretching of the chromium-oxygen (Cr-O) bonds gives rise to bands in the mid- to far-infrared region of the spectrum. FTIR studies have identified bands in the range of 661-731 cm⁻¹ that are attributed to Cr-O bond stretching.

The direct vibration of the chromium-chromium quadruple bond, ν(Cr-Cr), is a key spectroscopic signature. This vibration occurs at a very low frequency and is typically observed using Raman spectroscopy. While direct experimental measurement for the monohydrate is not widely reported, computational studies using advanced methods (CASPT2) on the closely related dihydrate predict the Cr-Cr stretching mode to appear in the range of 196-266 cm⁻¹. The frequency of this intermetallic vibration is sensitive to the strength of the axial ligand coordination; as the basicity of the axial ligand increases, the Cr-Cr bond weakens, and the corresponding stretching frequency red-shifts (decreases). e-asct.org

Table 2: Characteristic Vibrational Frequencies for Chromium(II) Acetate Dimer

Vibration Technique Wavenumber (cm⁻¹) Reference(s)
Cr-O Stretch FTIR ~661 - 731
Cr-Cr Stretch Raman (Computational) ~196 - 266

The way in which the acetate ligands bind to the chromium centers can be confirmed using vibrational spectroscopy. The carboxylate group (COO⁻) has two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The frequency separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the ligand's coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging).

For the chromium(II) acetate dimer, the four acetate ligands adopt a bridging coordination mode, which is fundamental to its lantern-type structure. The observed frequencies and separation (Δν) for the carboxylate stretches in the IR and Raman spectra are consistent with this bridging arrangement, as opposed to ionic or monodentate coordination. This analysis provides spectroscopic confirmation of the structural details revealed by X-ray diffraction.

Electronic Absorption Spectroscopy (UV-Visible and Diffuse Reflectance)

The distinct brick-red color of chromium(II) acetate monohydrate dimer is a direct consequence of its electronic structure. sohag-univ.edu.eg The presence of the Cr-Cr quadruple bond results in a unique set of molecular orbitals with a relatively small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e-asct.org

The electronic absorption spectrum, whether measured in solution (UV-Visible) or on a solid sample (diffuse reflectance), is dominated by a low-energy, high-intensity band in the visible region. This absorption is responsible for the compound's color. The transition is assigned as the promotion of an electron from the δ bonding orbital to the δ* antibonding orbital (δ → δ). This transition is characteristic of molecules containing a metal-metal quadruple bond. The energy of this δ → δ transition, and thus the color of the compound, is sensitive to the identity of the axial ligands.

Table 3: Electronic Transition for Chromium(II) Acetate Dimer

Transition Orbital Promotion Spectral Region Consequence Reference(s)
Delta to Delta-Star δ → δ* Visible Brick-red color

Characterization of Ligand-to-Metal Charge Transfer Transitions

The electronic spectrum of chromium(II) acetate monohydrate dimer is characterized by distinct absorption bands. In aqueous solutions, two well-defined peaks are observed in the UV-Vis spectrum at wavelengths of 410 nm and 568 nm. researchgate.netacs.org The band at approximately 30,000 cm⁻¹ (around 333 nm) is thought to be due to a charge transfer from a nonbonding π-orbital of the acetate ligand to the π* metal orbital. core.ac.uk Ligand-to-metal charge transfer (LMCT) transitions involve the promotion of an electron from a molecular orbital that is primarily ligand in character to one that is predominantly metal in character. core.ac.uk In the case of chromium(II) acetate monohydrate dimer, this transition provides valuable information about the electronic interaction between the chromium centers and the bridging acetate ligands. The spectra of Cr(II) acetate solutions have been noted to be comparatively stable over time when compared to Cr(III) acetate solutions. researchgate.net

Investigations into d-d Electronic Transitions and Crystal Field Effects

The distinctive brick-red color of chromium(II) acetate monohydrate dimer is a direct consequence of d-d electronic transitions. umb.edu These transitions occur between the d-orbitals of the chromium(II) ions, which are split in energy by the electrostatic field created by the surrounding ligands. The dimer possesses a D4h symmetry, ignoring the hydrogen atoms, with each chromium atom in an octahedral coordination environment. wikipedia.orgchemeurope.com This environment is formed by four oxygen atoms from the acetate ligands in a square plane, one water molecule in an axial position, and the other chromium atom. wikipedia.orgchemeurope.com

The quadruple bond between the two chromium atoms arises from the overlap of their d-orbitals: a σ bond from the d(z²) orbitals, two π bonds from the d(xz) and d(yz) orbitals, and a δ bond from the d(xy) orbitals. wikipedia.orgchemeurope.com The electronic spectrum of the dimer includes a band at approximately 21,000 cm⁻¹ (around 476 nm) which has been assigned to the δ → π* transition within the binuclear system, intensified by vibronic coupling. core.ac.uk The presence of the strong Cr-Cr bond significantly influences the crystal field, leading to the observed diamagnetism and atypical color for a Cr(II) compound. umb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has proven to be a powerful tool for investigating the structure and dynamics of chromium(II) acetate monohydrate dimer in solution.

Proton NMR Studies of Solution-Phase Dynamics and Speciation

¹H NMR studies of aqueous solutions of chromium(II) acetate monohydrate dimer reveal significant changes over time, indicating dynamic processes occurring in solution. researchgate.net While the UV-Vis spectra of these solutions are relatively stable, the ¹H NMR behavior shows the most significant alterations, which are influenced by temperature and concentration. researchgate.net These changes can be utilized to study the kinetics of the solution-phase processes. researchgate.net Although pure chromium(II) acetate monohydrate is diamagnetic, the presence of paramagnetic species, potentially from the oxidation of Cr(II) to Cr(III), can influence the relaxation times of the protons in solution. researchgate.net The study of these dynamic changes provides insight into the speciation of chromium complexes in an aqueous environment. researchgate.net

Characterization of Acetate Proton Resonances and Hydrolysis Processes

The acetate protons in chromium(II) acetate monohydrate dimer give rise to specific resonances in the ¹H NMR spectrum. In deuterated solvents, these resonances can be clearly observed. For instance, in THF-d8, the chemical shifts of the acetate protons can be recorded and referenced to tetramethylsilane. researchgate.net The hydrolysis of chromium(II) acetate, a process where the acetate ligands are replaced by water or hydroxide (B78521) ions, can be monitored by ¹H NMR. This is observed through changes in the chemical shifts and line widths of the acetate proton signals, as well as the appearance of signals corresponding to free acetic acid. The hydrolysis process is influenced by factors such as pH, temperature, and the presence of other coordinating species. researchgate.net

Specialized Spectroscopic Techniques

Beyond conventional UV-Vis and NMR spectroscopy, specialized techniques have been employed to probe the unique electronic and magnetic properties of chromium(II) acetate monohydrate dimer.

Electron Paramagnetic Resonance (EPR) for Spin State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov Chromium(II) acetate monohydrate dimer is a diamagnetic compound, meaning it has no unpaired electrons in its ground state. core.ac.ukwikipedia.orgchemeurope.com This diamagnetism is a result of the strong antiferromagnetic coupling between the two chromium(II) centers, facilitated by the quadruple bond, which leads to a singlet ground state (S=0). studylib.nete-asct.org Consequently, pure chromium(II) acetate monohydrate dimer is EPR-silent and does not exhibit an EPR signal. acs.orgmdpi.com

The absence of an EPR signal is a key piece of evidence confirming the dimeric structure and the strong metal-metal bonding. core.ac.uk Magnetic susceptibility measurements corroborate this, showing a low magnetic moment consistent with a diamagnetic species. core.ac.ukstudylib.net Any observed EPR signal in a sample of chromium(II) acetate would indicate the presence of paramagnetic impurities, such as monomeric Cr(II) species or oxidation to Cr(III), which is a paramagnetic ion. acs.org

Spectroscopic Technique Parameter Observed Value/Characteristic Interpretation
UV-Vis Spectroscopy λmax (aqueous)410 nm, 568 nmd-d and charge transfer transitions
Band I~21,000 cm⁻¹δ → π* transition
Band II~30,000 cm⁻¹Ligand-to-metal charge transfer (acetate π → Cr π*)
¹H NMR Spectroscopy Acetate ProtonsSpecific resonances observedCharacterizes the acetate ligands
Solution DynamicsChanges in spectra over timeIndicates hydrolysis and speciation
EPR Spectroscopy SignalAbsent (EPR-silent)Confirms diamagnetic nature and strong Cr-Cr coupling
Magnetic Susceptibility Magnetic MomentLow, consistent with diamagnetismIndicates a singlet (S=0) ground state

X-ray Absorption Spectroscopy (XAS) for Electronic State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the absorption edge, is particularly sensitive to the oxidation state and geometry of the chromium centers. The energy of the absorption edge shifts to higher values as the oxidation state of the chromium ion increases. ias.ac.in For chromium compounds, the pre-edge features arise from 1s to 3d transitions. researchgate.netnih.gov In centrosymmetric geometries, these transitions are formally forbidden by the electric dipole selection rules but can gain intensity through quadrupole coupling or d-p orbital mixing. researchgate.netnih.gov The intensity and shape of these pre-edge peaks are therefore indicative of the local coordination geometry around the chromium atom. stanford.edu In the case of chromium(II) acetate, which has a D4h symmetry around each chromium center, the pre-edge features are expected to be weak. wikipedia.org

Studies on various chromium compounds have established a clear correlation between the Cr K-edge position and the metal's oxidation state. For instance, a significant energy shift is observed when comparing Cr(0), Cr(III), and Cr(VI) species. ias.ac.in While specific XANES spectra for chromium(II) acetate monohydrate dimer are not extensively published in readily available literature, analysis of related chromium complexes demonstrates the utility of the technique. For example, in studies of trichromium acetate complexes, changes in the XANES region clearly indicate the formation of the complex from hydrated Cr(III) ions. anl.gov

The EXAFS region of the spectrum, which extends several hundred electron volts above the absorption edge, contains information about the local atomic structure around the absorbing chromium atom. The oscillations in this region are caused by the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information on the bond distances, coordination numbers, and the identity of the neighboring atoms.

For the chromium(II) acetate dimer, EXAFS analysis would be crucial in confirming the key structural features. The Fourier transform of the EXAFS data would exhibit peaks corresponding to the different coordination shells around the chromium atom. The most significant of these would be the Cr-O and Cr-C scattering paths from the acetate ligands and the coordinated water molecules. Crucially, a peak corresponding to the Cr-Cr scattering path would provide direct evidence of the dimeric structure and allow for the determination of the quadruple bond length. anl.gov In a study on a trichromium acetate complex, a distinct peak at approximately 3 Å in the Fourier transform was attributed to the Cr-Cr correlation. anl.gov For the chromium(II) acetate dimer, the known Cr-Cr distance is significantly shorter, around 2.36 Å, and would be a key parameter to be extracted from the EXAFS data. wikipedia.org

Parameter Expected Value/Information from XAS Relevant XAS Region
Chromium Oxidation State+2XANES Edge Position
Coordination GeometryOctahedralXANES Pre-edge Features
Cr-O Bond Distances~2.0 ÅEXAFS
Cr-Cr Bond Distance~2.36 ÅEXAFS

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Solution Species

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as metal complexes. wikipedia.orgyoutube.com In this technique, the sample is dissolved in a non-volatile liquid matrix, most commonly glycerol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgnih.gov This process sputters sample molecules from the matrix into the gas phase as ions, which can then be analyzed by a mass spectrometer.

FAB-MS is a valuable tool for determining the molecular weight of the parent compound and for identifying the various species that may exist in solution. youtube.com For chromium(II) acetate monohydrate dimer, FAB-MS analysis would be expected to show a prominent quasimolecular ion, likely in the form of [M+H]+, where M is the intact dimer. illinois.edu The observation of this ion would confirm the persistence of the dimeric structure in the FAB matrix.

Furthermore, FAB-MS can provide insights into the fragmentation patterns of the complex, which can help to elucidate its structure. Fragmentation might involve the loss of the axially coordinated water molecules or the bridging acetate ligands. The study of these fragmentation pathways can corroborate the structure determined by other methods like X-ray diffraction.

While specific FAB-MS studies on chromium(II) acetate monohydrate dimer are scarce in the literature, the technique has been successfully applied to other dinuclear metal carboxylate complexes. nih.gov In such cases, the observation of ions corresponding to the intact dimer, as well as fragments resulting from the loss of ligands, is typical. The choice of the matrix can sometimes influence the observed spectra, and in some cases, adduct ions with the matrix molecules may also be detected. wikipedia.org

Ion Species Expected m/z Interpretation
[Cr2(OAc)4(H2O)2+H]+377.1Protonated molecular ion of the dihydrate dimer
[Cr2(OAc)4(H2O)+H]+359.1Fragment ion from loss of one water molecule
[Cr2(OAc)4+H]+341.1Fragment ion from loss of both water molecules (anhydrous dimer)
[Cr2(OAc)3(H2O)2]+318.1Fragment ion from loss of one acetate ligand

Note: The m/z values are calculated based on the most abundant isotopes of the elements.

Reactivity and Fundamental Coordination Chemistry

Redox Behavior of Dichromium(II) Acetate (B1210297)

The chemistry of chromium(II) is characterized by its potent reducing capabilities, a feature prominently displayed by the acetate dimer.

The chromium(II) ion is a powerful reducing agent, a property that is quantified by its standard oxidation potential. The Cr(II) ion is readily oxidized to the more stable Cr(III) state, as shown by the standard potential for the half-reaction: umb.edu

Cr²⁺ ⇌ Cr³⁺ + e⁻ ; E° = +0.41 V umb.edu

This positive potential indicates a strong thermodynamic driving force for oxidation. Consequently, chromium(II) acetate must be handled in an oxygen-free environment to prevent its rapid oxidation by air. umb.edu The reaction with atmospheric oxygen is thermodynamically favorable, a fact underscored by the large positive standard potential for the reduction of oxygen in acidic solution (O₂ + 4 H⁺ + 4 e⁻ → 2 H₂O; E° = +1.229 V). umb.edu The synthesis of chromium(II) acetate itself relies on the reduction of chromium(VI) or chromium(III) compounds using a strong reducing agent like zinc metal. umb.eduumb.edu

The oxidation of the chromium(II) acetate dimer has been a subject of detailed kinetic studies. The reaction with oxidants such as iodine (I₂) does not follow a simple rate law. Instead, it exhibits a mixed zero-order and first-order kinetic behavior. documentsdelivered.com This complex kinetic profile is explained by a mechanism where the rate-limiting step is the initial dissociation of the dimer. documentsdelivered.comrsc.org

Studies have shown that oxidation and substitution reactions involving the dimer are preceded by a unimolecular dissociation of the complex. rsc.org This initial step is slow and represents the bottleneck for the subsequent, much faster, redox reaction with the oxidizing agent. The reaction of the chromium(II)-EDTA complex with iodine is known to be very rapid, further suggesting that for the acetate dimer, the dissociation is the rate-determining event. rsc.org

The general mechanism can be summarized as:

Slow Dissociation: [Cr₂(O₂CCH₃)₄] ⇌ 2 [Cr(O₂CCH₃)₂] (rate-determining)

Fast Oxidation: 2 [Cr(O₂CCH₃)₂] + I₂ → 2 [Cr(O₂CCH₃)₂I]

This mechanism explains why, at high concentrations of the oxidant, the reaction rate becomes independent of the oxidant's concentration (zero-order), as it is limited entirely by the speed at which the dimer dissociates.

Ligand Exchange and Substitution Reactions

The chromium(II) acetate dimer readily undergoes ligand substitution reactions, particularly at the axial positions occupied by water molecules, making it an excellent starting material for a variety of other chromium(II) complexes. researchgate.netwikipedia.org

The two water molecules in [Cr₂(O₂CCH₃)₄(H₂O)₂] are located in the axial positions, perpendicular to the plane of the four bridging acetate ligands. wikipedia.org These water ligands are relatively labile and can be displaced by other Lewis bases. researchgate.net This displacement is a common strategy for modulating the electronic and structural properties of the dimer. rsc.org

The substitution of axial water ligands by other molecules (L) can be achieved by simply dissolving anhydrous chromium(II) acetate in a solvent of the desired ligand. researchgate.netrsc.org The strength of the coordination of the axial ligand influences the properties of the Cr-Cr quadruple bond. Stronger Lewis bases donate more electron density to the metal centers, which weakens the metal-metal bond and causes it to lengthen. researchgate.net This effect can be observed through techniques like Raman spectroscopy, where a red-shift in the Cr-Cr stretching frequency is seen with increasing basicity of the axial ligand. rsc.org

Axial Ligand (L)Effect on Cr-Cr BondReference
H₂O (Water)Baseline for comparison. wikipedia.org
Pyridine (B92270)A stronger base than water, donates more electrons, leading to a weakening and lengthening of the Cr-Cr bond. researchgate.nete-asct.org
None (Anhydrous)Absence of axial ligands results in a shorter Cr-Cr bond compared to the dihydrate. wikipedia.org

Chromium(II) acetate serves as a key precursor for synthesizing a wide array of other chromium(II) compounds. researchgate.net The acetate bridging ligands can be replaced by other carboxylates, or the entire complex can react to form new species. wikipedia.org

A classic example is the reaction of chromium(II) acetate with acetylacetone (B45752) (acacH) to produce chromium(II) acetylacetonate, a square planar complex: wikipedia.org

Cr₂(O₂CCH₃)₄(H₂O)₂ + 4 H₂C(COCH₃)₂ → 2 Cr(CH₃C(O)CHC(O)CH₃)₂ + 4 CH₃COOH + 2 H₂O wikipedia.org

Furthermore, anhydrous chromium(II) acetate can be used in reactions with lithiated macrocyclic ligands to synthesize more complex dimeric structures. For instance, it has been used to prepare Crtmtaa, a dimeric complex with a macrocyclic ligand. core.ac.uk

Solution-Phase Equilibrium and Stability

In aqueous solution, chromium(II) acetate exists in a dynamic equilibrium between the dimeric form and monomeric species. Spectrophotometric studies have been employed to quantify this equilibrium. rsc.org

The principal equilibrium involves the dissociation of the dimeric complex: rsc.org

[Cr₂(O₂CMe)₄] ⇌ 2 Cr(O₂CMe)₂

This is preceded by the formation of the monomer from the aquated chromium(II) ion and acetate ions:

Cr²⁺ + 2 MeCO₂⁻ ⇌ Cr(O₂CMe)₂

Equilibrium Data for Chromium(II) Acetate in Aqueous Solution at 25 °C and Ionic Strength 1.0 mol dm⁻³ (Na[ClO₄]) rsc.org
Equilibrium ReactionEquilibrium ConstantValue
[Cr₂(O₂CMe)₄] ⇌ 2Cr(O₂CMe)₂log KDO–4.35
Cr²⁺ + 2MeCO₂⁻ ⇌ Cr(O₂CMe)₂log β₂1.70

Monomer-Dimer Equilibrium Dynamics in Solution

In aqueous solutions, the chromium(II) acetate dimer exists in a dynamic equilibrium with its monomeric form. This equilibrium is a critical factor in its chemistry, as the monomer is often the more reactive species in substitution and oxidation reactions. The principal dimeric species in solution is [Cr₂(O₂CMe)₄], and it dissociates into monomeric Cr(O₂CMe)₂ units. umb.edu

The equilibrium can be represented as:

[Cr₂(O₂CMe)₄] ⇌ 2Cr(O₂CMe)₂

Spectrophotometric and solubility measurements have been employed to investigate this equilibrium. umb.edu The equilibrium constant for this dissociation (K_DO) has been determined at 25 °C and an ionic strength of 1.0 mol dm⁻³ (Na[ClO₄]), with a log K_DO value of –4.35. umb.edu This indicates that the equilibrium lies in favor of the dimeric species under these conditions.

The monomeric chromium(II) acetate can further dissociate in the presence of acetate ions:

Cr²⁺ + 2MeCO₂⁻ ⇌ Cr(O₂CMe)₂

The formation constant (log β₂) for this reaction under the same conditions is 1.70. umb.edu

The equilibrium dynamics are sensitive to the solvent and the presence of coordinating ligands. The introduction of donor ligands (L) can shift the equilibrium by forming adducts with the dimer, [Cr₂(OAc)₄L₂], or by reacting with the monomeric species. sohag-univ.edu.eg

Table 1: Equilibrium Constants for Chromium(II) Acetate in Aqueous Solution

EquilibriumConstantValue (at 25 °C, I = 1.0 M)Reference
[Cr₂(O₂CMe)₄] ⇌ 2Cr(O₂CMe)₂log K_DO-4.35 umb.edu
Cr²⁺ + 2MeCO₂⁻ ⇌ Cr(O₂CMe)₂log β₂1.70 umb.edu

Hydrolysis Pathways and Chromium Speciation in Aqueous Environments

The chromium(II) acetate monohydrate dimer is known to hydrolyze in water. researchgate.net Upon dissolution, the axially coordinated water molecules can be readily exchanged. The presence of water can facilitate the dissociation of the dimer and subsequent reactions. While detailed stepwise hydrolysis pathways for the chromium(II) acetate dimer are not extensively documented in the reviewed literature, it is understood that the Cr(II) ion is readily oxidized to the more stable Cr(III) state in aqueous environments, especially in the presence of air. e-asct.orgrsc.orgchegg.com

The initial step in its aqueous reactivity is often the dissociation of the dimer, which is then followed by reactions of the monomeric chromium(II) species. wikipedia.org In aqueous solutions, the monomeric Cr(II) species can exist as various aqua complexes, with the ultimate formation of the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, being a possibility, especially in acidic solutions where acetate ligands would be protonated and dissociate.

It is important to note that aqueous solutions of Cr(II) compounds are highly susceptible to oxidation by air, leading to the formation of various Cr(III) species. e-asct.org Characterization studies of what were initially prepared as Cr(II) acetate solutions have shown the presence of Cr(III) and even Cr(VI) species after aging, highlighting the complex speciation that occurs over time.

Kinetic Studies of Dimer Dissociation

The dissociation of the chromium(II) acetate dimer is a key step in many of its reactions, including ligand substitution and oxidation. wikipedia.org Kinetic studies have shown that these reactions are often preceded by a unimolecular dissociation of the dimer. wikipedia.org

Ligand replacement reactions and certain oxidation reactions of tetra-µ-acetato-dichromium(II) in acetate buffer media follow a rate law that is first-order with respect to the concentration of the chromium(II) acetate dimer: wikipedia.org

Rate = k_d[Cr₂(OAc)₄]

This rate law indicates that the dissociation of the dimer is the rate-determining step. For these reactions, the rate constant (k_d) for the unimolecular dissociation of the binuclear complex has been determined. wikipedia.org

Other, slower oxidation reactions conform to a different rate law, which is half-order with respect to the chromium(II) dimer concentration. wikipedia.org This is interpreted in terms of the pre-equilibrium of the dimer dissociation. wikipedia.org

The rate constant for the unimolecular dissociation of the dimer (k_d) and its corresponding activation parameters have been measured. wikipedia.org These kinetic parameters provide insight into the lability of the chromium-chromium quadruple bond and the energy barrier for the dissociation process.

Table 2: Kinetic Data for the Dissociation of Chromium(II) Acetate Dimer

ParameterValueConditionsReference
Rate Constant (k_d)505 ± 50 s⁻¹25 °C, I = 1.0 M (NaClO₄) wikipedia.org
Activation Enthalpy (ΔH‡)14.3 kcal mol⁻¹- wikipedia.org
Activation Entropy (ΔS‡)3 cal K⁻¹ mol⁻¹- wikipedia.org

The magnitude of the dissociation rate constant has been rationalized using a simple crystal field model. wikipedia.org The exceptional lability of the aquochromium(II) ion towards substitution is a well-known phenomenon, often attributed to a Jahn-Teller distortion in the [Cr(H₂O)₆]²⁺ ion. wikipedia.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying transition metal complexes due to its balance of computational cost and accuracy. iitm.ac.in It allows for the investigation of structural, electronic, and energetic properties of molecules. iitm.ac.inscirp.org DFT calculations are instrumental in exploring reaction mechanisms and guiding catalyst design. iitm.ac.inresearchgate.net The core principle of DFT is to calculate the ground state energy by using an approximation for the exchange-correlation functional. iitm.ac.in Common functionals like the Generalized Gradient Approximation (GGA) have been successfully applied to many semiconductor materials. iitm.ac.in

DFT calculations have been applied to investigate the interaction between chromium ions and acetate (B1210297) ligands. scirp.org These studies examine the structures, binding energies, and electronic properties of chromium-carboxylate complexes in various oxidation and spin states. scirp.org For instance, DFT has been used to model the complexation of chromium ions with acetate in the gas phase, providing insights into the coordination strength. scirp.org

However, for the chromium(II) acetate monohydrate dimer, standard DFT methods have shown limitations. Calculations have been found to significantly underestimate the chromium-chromium (Cr-Cr) bond distance compared to experimental values obtained from diffraction studies. osti.gov This discrepancy points to the complex, multiconfigurational nature of the ground state of the dimer, which is not always adequately described by single-reference methods like Kohn-Sham DFT. osti.gov Despite this, DFT is useful for optimizing geometries and analyzing the molecular orbitals involved in bonding, often showing qualitative agreement with more advanced methods. unige.ch Broken-symmetry DFT approaches have also been employed to better describe the electronic structure of related chromium(II) complexes. researchgate.net

Table 1: Comparison of Experimental and Calculated Cr-Cr Bond Distances in Cr₂(O₂CCH₃)₄(H₂O)₂

Method Cr-Cr Bond Distance (Å) Deviation from Experiment (Å)
Experiment 2.362 N/A
DFT 1.712 -0.650
CASSCF 2.770 +0.408
CASPT2 2.419 +0.057

Data sourced from computational studies. osti.gov

A significant application of computational chemistry is the simulation of spectra, which can aid in the interpretation of experimental results. Time-dependent DFT (TD-DFT) has been used to calculate the vertical excitation energies and simulate the UV-vis absorption spectra of chromium acetate complexes. scirp.org

Table 2: Calculated vs. Experimental Vibrational Data for Cr₂(O₂CCH₃)₄(H₂O)₂

Parameter Experimental Value (cm⁻¹) CASPT2 Calculated Value (cm⁻¹)
ν(Cr-Cr) 340 ~299 (average)
Isotope Shift (Peak a) 10.1 9.3
Isotope Shift (Peak b) 9.4 10.3
Isotope Shift (Peak c) 5.6 12.2

Data sourced from experimental and computational spectroscopic studies. osti.gov

While the chromium(II) acetate dimer is formally described as having a quadruple bond arising from the overlap of d-orbitals (one σ, two π, and one δ), computational studies reveal a more complex picture. wikipedia.org The concept of an Effective Bond Order (EBO) can be derived from the occupation numbers of bonding and antibonding orbitals in the calculated wavefunction. unige.ch For [Cr₂(O₂CCH₃)₄], the EBO has been calculated to be only 1.99. unige.ch This value, significantly lower than the formal bond order of four, indicates the weakness of the 3d-3d bonds, particularly the δ bond, and is also influenced by the repulsive forces between the two positively charged chromium ions. unige.ch The large discrepancy between the formal description and the calculated EBO highlights the limitations of simple bonding models for these complex systems.

Multiconfigurational Quantum Chemistry Approaches (e.g., CASSCF, CASPT2)

The limitations of DFT for systems with strong electron correlation, such as the chromium dimer, necessitate the use of more sophisticated multiconfigurational methods. The chromium dimer is a benchmark molecule for quantum chemistry because its ground state is highly multiconfigurational in character. scispace.comosti.gov Methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) are designed to handle such systems. osti.govunige.ch

A proper theoretical description of the Cr-Cr bond requires a multiconfigurational treatment to accurately capture both static and dynamic electron correlation. osti.gov Static correlation arises from the near-degeneracy of multiple electronic configurations, while dynamic correlation relates to the instantaneous repulsion between electrons.

CASSCF is used to address the static correlation by creating a wavefunction that is a linear combination of multiple electron configurations. For chromium(II) acetate monohydrate dimer, the CASSCF wavefunction demonstrates that the electronic structure is highly multiconfigurational. osti.gov The dominant configuration, σ²π⁴δ², has a weight of only 6.4%, and the next most significant configuration, σ²π⁴δ*², contributes 5.2%. osti.gov The fact that no single configuration dominates indicates strong static correlation and explains why single-reference methods like DFT struggle. osti.gov

While CASSCF handles static correlation, it often fails to capture enough dynamic correlation, leading to inaccuracies, such as a significant overestimation of the Cr-Cr bond length. osti.gov CASPT2 builds upon the CASSCF wavefunction by adding dynamic correlation through perturbation theory. researchgate.net This correction dramatically improves the results; for chromium(II) acetate monohydrate dimer, CASPT2 reduces the overestimation of the Cr-Cr bond distance from 0.408 Å (CASSCF) to just 0.057 Å, bringing it into close agreement with experimental data. osti.gov

Table 3: Key Configurations in the CASSCF Wavefunction for Cr₂(O₂CCH₃)₄(H₂O)₂

Configuration Weight (%)
σ²π⁴δ² 6.4
σ²π⁴δ*² 5.2
All other configurations contribute less than 4%.

Data reflects the highly multiconfigurational character of the ground state. osti.gov

The theoretical challenges presented by chromium(II) acetate are rooted in the fundamental electronic structure of the bare chromium dimer (Cr₂). Each chromium atom has a (3d)⁵(4s)¹ electron configuration, allowing for the potential formation of a sextuple bond. unige.ch However, the nature of this bond has been a subject of intense debate, with theoretical descriptions ranging from a sextuple bond to a single bond or even an antiferromagnetically coupled system. unige.chunige.ch

It is now well-established that a multiconfigurational approach is essential for describing Cr₂. unige.ch These advanced calculations show that while a formal sextuple bond is formed, the EBO is significantly lower (around four) due to the mixing of excited, less-bonding states into the ground-state wavefunction. unige.ch This phenomenon is attributed to the strong correlation effects from the crowdedness of electrons in the bonding region and a size mismatch between the 3d and 4s orbitals. unige.chunige.ch The 4s-4s bond prefers a much longer distance than the 3d-3d bonds. unige.ch

This fundamental understanding of Cr₂ provides the context for the bonding in chromium(II) acetate monohydrate dimer. In the dimer, the Cr-Cr interaction is formally a quadruple bond. However, applying multiconfigurational methods reveals a much weaker interaction. The calculated EBO for the acetate complex is consistent with a single bond, a direct result of the significant multiconfigurational character where the formal δ bond is almost non-existent and the π bonds are weakened. osti.gov

Advanced Materials and Catalytic Applications

Applications in Organic Synthesis and Transformations

Chromium(II) acetate (B1210297), particularly in its dimeric form, serves as a valuable reagent and catalyst in a variety of organic transformations. Its utility stems from its potent reducing capabilities and its ability to engage in single-electron transfer (SET) pathways, facilitating reactions that are often challenging to achieve with other methods.

Chromium(II) acetate has been effectively employed to dehalogenate organic compounds. wikipedia.org This process involves the cleavage of a carbon-halogen bond, a reaction of significant interest for both the synthesis of complex molecules and the detoxification of hazardous organohalides. wikipedia.org The reactions typically proceed through a single-electron transfer mechanism. wikipedia.org

Research has demonstrated its efficacy in the dehalogenation of specific substrates like α-bromoketones and chlorohydrins. wikipedia.org The rate and success of dehalogenation are influenced by the strength of the carbon-halogen bond, with the reactivity order generally being I > Br > Cl > F, corresponding to decreasing bond dissociation energy. wikipedia.org While bromo and chloro substituents can serve as effective blocking groups in aromatic synthesis, their removal is crucial. organic-chemistry.org Catalytic hydrogenation is a common method for this, but chromium(II) reagents offer an alternative pathway. organic-chemistry.org

Studies on the reduction of organic halides by chromium(II) have contributed to understanding the mechanisms of these transformations, such as the formation of organochromium intermediates. acs.org The selectivity of dehalogenation can be highly dependent on reaction conditions. For instance, in studies involving both debenzylation and dechlorination, pH was found to be a critical factor; basic conditions favored dechlorination, while acidic environments promoted debenzylation. researchgate.net

Table 1: Selected Dehalogenation Reactions Mediated by Chromium(II) Compounds

Substrate ClassHalogen RemovedKey ObservationsReference
α-BromoketonesBromineReaction proceeds via a 1e⁻ step. wikipedia.org
ChlorohydrinsChlorineReaction proceeds via a 1e⁻ step; rearrangement products sometimes observed. wikipedia.org
Aryl HalidesBromine, ChlorineUsed as blocking groups; removal is key for synthesis. Alternative to catalytic hydrogenation. organic-chemistry.org
4-chloro-N,N-dibenzylanilineChlorineDechlorination is highly favored over debenzylation under basic conditions. researchgate.net

The generation of metal-carbene intermediates is a cornerstone of modern organic synthesis, enabling powerful transformations like cyclopropanation and C-H or X-H insertion. While rhodium(II) acetate is a prominent catalyst for the insertion of diazo compounds into hydroxylic bonds, other transition metals, including chromium, are also active in carbenoid chemistry. rsc.org

Recent research has highlighted chromium's potential in mediating complex cross-coupling reactions through metal-carbene intermediates. nih.gov In one study, a cyclic (alkyl)(amino)carbene-chromium complex catalyzed a twofold cross-coupling of ethers with arylmagnesium bromides and chlorosilanes. The proposed mechanism involves the formation of a chromium-carbene intermediate through the cleavage of α-Csp³–H and Csp³–O bonds in the ether substrate. nih.gov This intermediate then facilitates the formation of new C-C and C-Si bonds. Although this example does not use chromium(II) acetate dimer directly, it demonstrates the fundamental capability of chromium to form and react via carbene intermediates, which are central to cyclopropanation and insertion reactions.

Catalyzed X-H insertion reactions (where X is a heteroatom) are powerful, though underutilized, transformations. rsc.org The development of catalysts for these processes is an active area of research, with most metals in Groups 8-11 of the periodic table showing some ability to generate and transfer carbenoids. rsc.org

The chemistry of metal-carbenes is closely related to that of ylides, as a metal-carbene can be viewed as a metal-stabilized ylide. The facilitation of reactions proceeding through such intermediates is a key application of transition metal catalysis. In chromium-catalyzed reactions, the formation of a chromium-carbene species is a critical step that enables subsequent bond formations. nih.gov For instance, in the twofold cross-coupling of ethers, the chromium-carbene intermediate reacts with an aryl Grignard reagent, involving the transfer of the aryl group to the carbenoid carbon. This step is mechanistically analogous to the reaction of an ylide. While not always explicitly defined as ylide formation, the underlying reactivity pattern is congruent.

Role in Polymerization Catalysis

Chromium-based catalysts are industrial workhorses, particularly for the production of polyethylene (B3416737). Chromium(II) species are widely recognized as key components in the catalytic cycles of these processes.

Silica-supported chromium oxide catalysts, known as Phillips catalysts, account for a significant portion of global high-density polyethylene production. nih.gov The active catalyst is typically prepared by reducing a Cr(VI)/SiO₂ precursor. It has been clearly demonstrated that reducing the Cr(VI) species with carbon monoxide (CO) generates coordinatively unsaturated Cr(II) species that are highly active for ethylene (B1197577) polymerization. nih.gov

Table 2: Performance of Selected Chromium-Based Ethylene Oligomerization/Polymerization Catalysts

The precise structure of the active catalytic centers is a subject of extensive research and a key factor in understanding the polymerization mechanism. nih.gov Spectroscopic and structural characterization studies have provided significant insights into the nature of the active Cr(II) sites on silica (B1680970) supports. nih.gov

EXAFS (Extended X-ray Absorption Fine Structure) studies have shown that Cr(II) sites can have different coordination environments depending on the preparation temperature of the CrOₓ/SiO₂ catalyst. For example, (SiO)₂Cr(II) sites can be coordinated by either one or two additional siloxane ligands. The three-coordinate sites have been found to exhibit higher activity in ethylene polymerization. nih.gov It is widely accepted that the catalytic cycle involves Cr(III)-alkyl species, but the formation of these species from Cr(II) precursors remains a topic of mechanistic investigation. While some studies have detected Cr(III) signals during polymerization, others have shown that highly active Cr(II)/SiO₂ catalysts can polymerize ethylene without any detectable EPR signals for Cr(III), keeping the debate active. nih.gov

Precursor in Supramolecular Chemistry and Materials Assembly

Chromium(II) acetate monohydrate dimer, with its distinct paddlewheel structure and reactive axial positions, serves as a fundamental building block in the field of supramolecular chemistry and materials assembly. Its ability to form predictable and controllable extended structures makes it a valuable precursor for creating complex molecular architectures and novel nanoscale materials.

Construction of Supramolecular Architectures Incorporating Quadruply Bonded Cr₂⁴⁺ Units

The core of chromium(II) acetate's utility in supramolecular chemistry is the dimeric [Cr₂(OAc)₄] unit, which features a quadruple bond between the two chromium atoms. wikipedia.org This unit acts as a robust and well-defined building block. The structure of the dimer, Cr₂(CH₃CO₂)₄(H₂O)₂, features two water molecules in the axial positions, which are labile and can be substituted by a variety of other ligands. wikipedia.orge-asct.org This axial ligand exchange is a key strategy for constructing larger, ordered supramolecular assemblies.

The properties of the resulting complex are highly dependent on the Lewis basicity of the chosen axial ligands. e-asct.org By carefully selecting ligands, researchers can tune the electronic and steric characteristics of the final architecture. Even in its anhydrous form, chromium(II) acetate exhibits weak coordination at its axial position with the acetoxy group of an adjacent molecule, demonstrating an inherent tendency to form extended networks. e-asct.org

The synthesis of these architectures can be achieved through methods like seed-mediated growth and ligand vapor diffusion, which allow for the controlled crystallization of ligand-coordinated chromium(II) acetate complexes. e-asct.orge-asct.org These techniques facilitate the formation of high-quality, large crystals necessary for detailed structural analysis and application. e-asct.org The resulting structures are often bimetallic paddlewheel complexes, where the Cr₂⁴⁺ core is bridged by carboxylate ligands and connected into larger arrays through the axial ligands. researchgate.net

Development of Nanoscale Materials through Chromium(II) Precursors

Metal acetates, including chromium(II) acetate, are recognized as excellent precursors for producing ultra-high purity compounds and nanoscale materials. americanelements.com The dimer can be used as a starting material for synthesizing chromium-based nanoparticles, particularly chromium oxides, through various methods such as thermal decomposition or chemical precipitation. researchgate.netresearchgate.net

Research into the synthesis of chromium oxide (Cr₂O₃) nanoparticles from chromium precursors has revealed that factors like calcination temperature and synthesis method significantly influence the final particle size, microstructure, and morphology. researchgate.net These nanoparticles exhibit important technological properties due to their extremely small size and large surface-to-volume ratio. researchgate.net For instance, Cr₂O₃ nanoparticles have been synthesized with average sizes ranging from 20 to 70 nm using precipitation methods. researchgate.net Characterization techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are crucial for confirming the crystal structure, purity, and morphology of these nanomaterials. researchgate.netresearchgate.net

Properties of Chromium Oxide (Cr₂O₃) Nanoparticles from Chromium Precursors

Synthesis MethodPrecursor ExampleResulting Particle SizeCrystal StructureMorphologyReference
Thermal DecompositionCrCl₃45.20 nmMonoclinicSpherical researchgate.net
PrecipitationNot Specified20 - 70 nm (avg. 45 nm)HexagonalNot Specified researchgate.net
Green Synthesis (Leaf Extract)Not Specified35 - 60 nmNot SpecifiedSpherical nih.gov

Exploration in Novel Semiconductor and Magnetic Material Design

The unique electronic structure of the quadruply bonded chromium(II) acetate dimer makes it a target for the design of advanced materials with tailored electronic and magnetic properties.

Transition metal complexes featuring quadruple bonds are considered promising candidates for high-performance semiconductor materials because their band gaps can be tuned. e-asct.org Chromium(II) acetate and its derivatives can act as precursors for chromium oxide (Cr₂O₃), a material that has garnered interest as a p-type transparent conducting oxide (TCO) due to its wide optical band gap of approximately 3.1 eV. acs.org The conductivity of Cr₂O₃, while inherently low, can be improved through various strategies. acs.org

Studies on thin films of Cr₂O₃ created using sol-gel precursors (derived from chromium compounds) show that post-deposition processing, such as annealing in a vacuum, can significantly alter the material's properties. acs.org For example, the optical transmittance of Cr₂O₃ films is highly dependent on the annealing temperature, which affects defect concentrations and the presence of different chromium oxidation states. acs.org This tunability is essential for designing semiconductor components for specific optical and electronic applications.

Effect of Annealing Temperature on Transmittance of Cr₂O₃ Films

Annealing Temperature (°C)Transmittance Characteristics (400-800 nm wavelength)Reference
As-deposited (No Annealing)High transmittance (>90%), dropping below 400 nm acs.org
450Transmittance similar to as-deposited films acs.org
475, 500, 680Large decrease in transmittance compared to as-deposited acs.org
560Higher transmittance than films annealed at 475, 500, or 680°C acs.org

The magnetic properties of materials derived from chromium(II) acetate are also a subject of intense research. The parent dimer, Cr₂(OAc)₄(H₂O)₂, is diamagnetic. wikipedia.org However, this property can be intentionally modified. A key finding is that chromium(II) acetate complexes can undergo a diamagnetism-paramagnetism transition. e-asct.org This transition is governed by the electronic excitation between d and d* orbitals, and the energy required for this shift can be lowered by increasing the Lewis basicity of the axial ligands. e-asct.org This principle allows for the design of "switchable" magnetic materials, where the magnetic state can be controlled by the chemical environment. The chromium(II) acetate system is also used to demonstrate fundamental magnetic concepts such as antiferromagnetic coupling. researchgate.net The synthesis and characterization of various chromium(II) complexes with different nitrogen-donor ligands have confirmed the ability to produce materials that are either diamagnetic and dimeric or low-spin and monomeric, further highlighting the versatility of this precursor in magnetic material design. core.ac.uk

Future Research Directions and Perspectives

Design and Synthesis of Novel Dichromium(II) Dimer Systems with Tunable Properties

Future research will heavily focus on the rational design and synthesis of new dichromium(II) dimer systems with precisely controlled electronic, magnetic, and reactive properties. Building on the foundational chemistry of chromium(II) acetate (B1210297), scientists aim to create novel architectures by modifying the bridging and terminal ligands. The synthesis of new symmetric and unsymmetric axial nitrogen-bridged dimers of subphthalocyanines, for example, has demonstrated how modifying the bridging element can influence spectroscopic and electrochemical properties when compared to their μ-oxo analogues. rsc.org This approach can be extended to dichromium(II) systems to tune the metal-metal interactions and redox potentials.

The exploration of a wide range of dichromium oxide clusters (Cr₂Oₙ⁻, where n=1–7) has revealed that their electronic structure varies significantly with the degree of oxidation. aip.org This suggests that the targeted synthesis of dichromium cores with specific ligand sets can yield materials with predictable characteristics. Future work will likely involve creating dimers with tailored ligand environments to control properties such as the formal bond order, which can range from a sextuple bond in the bare dimer to quintuple bonds in complexed forms. acs.org The goal is to develop a modular approach where ligands are selected to fine-tune the dimer's properties for specific applications in catalysis and materials science. This includes exploring ligands that can stabilize different electronic ground states or facilitate specific reaction pathways. Furthermore, research into dicopper(II) and dinickel(II) porphyrin dimers has shown that the shape and conjugation of the dimer system can be controlled to influence intramolecular electronic communication. rsc.org Applying similar principles to dichromium(II) systems could lead to the development of molecular wires or switches with novel functionalities.

Comprehensive Mechanistic Investigations of Chromium(II) Catalytic Cycles

While chromium(II) compounds are known to be effective catalysts, a detailed mechanistic understanding of many of these catalytic cycles is still emerging. Future research must involve comprehensive mechanistic studies to elucidate the roles of various chromium species, identify reaction intermediates, and map out complete catalytic cycles. Techniques such as in-situ spectroscopy and DFT calculations are crucial for this purpose. ruhr-uni-bochum.de For instance, studies on the Cr-catalyzed ethylene (B1197577) oligomerization have utilized in-situ EPR spectroscopy to monitor the evolution of chromium valence states during catalyst formation and reaction, providing direct insight into the active species. acs.org

The investigation of cooperative catalysis, such as the palladium/copper systems used in decarboxylative cross-couplings, provides a blueprint for studying chromium-based systems. ruhr-uni-bochum.de These studies reveal that steps previously thought to be straightforward, like transmetalation, can have high energy barriers and be rate-determining. ruhr-uni-bochum.de Similar detailed investigations are needed for chromium(II) catalytic cycles to identify bottlenecks and inform the design of more efficient catalysts. Future work should also explore the interplay of radical and ionic pathways, which has been shown to be critical in other transition metal-catalyzed reactions. researchgate.net Understanding these fundamental mechanisms will enable the rational development of new catalytic processes, moving beyond empirical discovery to targeted design. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The transient and often complex nature of catalytic intermediates necessitates the development and application of advanced spectroscopic techniques for in-situ reaction monitoring. Investigating reaction mechanisms is challenging due to the rapid changes and complexity of reactions under operating conditions. youtube.com Future progress in understanding dichromium(II) catalysis will rely heavily on techniques that can provide real-time structural and electronic information about the catalyst.

In-situ diffuse reflectance spectroscopy has been successfully used to study the kinetics of the reduction of supported chromium oxide catalysts at elevated temperatures. acs.org Similarly, in-situ EPR spectroscopy has been employed to directly observe the different valence states of chromium during ethylene oligomerization, revealing the transient nature of certain active species. acs.org The development of techniques like thermal lens microscopy for monitoring photocatalytic processes in situ offers another promising avenue. researchgate.net These methods allow for the quantification of reactant concentrations during a reaction without the need for sample extraction, providing more accurate kinetic data. researchgate.net The overarching goal is to combine multiple in-situ spectroscopic methods to obtain a more complete picture of the catalyst's state and the reaction's progress, distinguishing between active species and spectator species under realistic conditions. youtube.com

Computational Prediction and Validation of Unprecedented Dichromium(II) Dimer Formulations

Computational chemistry has become an indispensable tool for predicting the structure and properties of novel molecules. The chromium dimer, Cr₂, has been described as a "grand challenge problem of small molecule quantum chemistry" due to its complex electronic structure and the difficulty in achieving agreement between theoretical predictions and experimental data. acs.org Recent advances in ab initio simulations, however, have produced a potential energy curve and vibrational spectrum for Cr₂ that are in significantly better agreement with experimental findings. acs.org This progress opens the door for the computational prediction and validation of new, unprecedented dichromium(II) dimer formulations.

Future research will leverage these advanced computational methods to screen potential ligand combinations and predict the properties of the resulting dimers before their synthesis. mit.edu This computational-first approach can significantly accelerate the discovery of new materials with desired functionalities. For example, first-principles calculations have been used to design a series of 2D chromium-boride-based magnetic materials, identifying nine stable systems and predicting their magnetic properties. iphy.ac.cn Similar computational screening can be applied to dichromium(II) dimers with various organic ligands to predict their electronic and magnetic behavior. The synergy between computational modeling and experimental validation, where theoretical predictions guide synthetic efforts and experimental results refine computational models, will be crucial for advancing the field. nih.gov

Rational Design of Materials with Tailored Electronic and Magnetic Response

The unique magnetic and electronic properties of dichromium(II) systems make them attractive building blocks for the rational design of advanced materials. Research into extended metal atom chains (EMACs) based on chromium(II) has shown that these molecules can behave as single-molecule magnets (SMMs). acs.org Odd-membered chromium(II)-based EMACs exhibit easy-axis anisotropy and magnetic blocking, properties that are crucial for SMM behavior. acs.org Theoretical calculations on these systems have helped to explain the origin of their magnetic properties, showing that the unpaired electrons are largely localized on the terminal chromium ions. acs.org

Q & A

Q. What are the recommended synthetic methodologies for preparing Chromium(II) acetate monohydrate dimer with high purity?

Chromium(II) acetate monohydrate dimer can be synthesized by reacting potassium disulphatochromate(III) (chrome alum) with stoichiometric sodium salts of organic acids (e.g., acetate) under controlled boiling conditions. The molar ratio of chromium to the organic acid should be optimized (1:0.25–0.5 for bidentate or monodentate ligands, respectively) to achieve effective masking and minimize oxidation . Post-synthesis, ion chromatography (e.g., Dionex 2000i with conductivity detection) is critical for verifying purity and quantifying residual sulfate or chloride ions . Ensure inert atmospheric conditions during synthesis to prevent oxidation to chromium(III) species .

Q. How can the structural integrity of Chromium(II) acetate monohydrate dimer be confirmed experimentally?

The compound’s quadruple-bonded Cr–Cr core (bond length ~2.36 Å) and coordination geometry are best characterized via X-ray crystallography. Spectroscopic techniques like UV-Vis (absorption bands at ~500–600 nm) and EPR (silent due to antiferromagnetic coupling) provide indirect evidence of the dimeric structure . Thermogravimetric analysis (TGA) can distinguish between anhydrous and hydrated forms by monitoring mass loss at ~100–120°C (water removal) and ~250°C (acetate decomposition) .

Q. What precautions are essential for handling Chromium(II) acetate monohydrate dimer in air-sensitive reactions?

Due to rapid oxidation in air, all manipulations must occur in a glovebox or Schlenk line under argon/nitrogen. Solvents should be rigorously degassed, and reagents pre-dried. Storage in sealed, dark containers with desiccants (e.g., molecular sieves) is recommended. Monitor reaction progress via color changes (red → green indicates oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic properties of Chromium(II) acetate derivatives?

Discrepancies often arise from impurities (e.g., chromium(III) contaminants) or variations in hydration states. To address this:

  • Perform elemental analysis (EA) to verify Cr:OAc:H₂O ratios .
  • Use SQUID magnetometry to measure magnetic susceptibility; the dimer should exhibit diamagnetic or weak paramagnetic behavior due to the Cr–Cr quadruple bond .
  • Compare results with computational models (DFT) to validate experimental data against theoretical predictions .

Q. What mechanistic insights guide the use of Chromium(II) acetate as a precursor for heterometallic coordination complexes?

The labile acetate ligands and redox-active Cr(II) center enable ligand substitution and electron-transfer reactions. For example:

  • React with transition metal salts (e.g., Cu(II)) in aprotic solvents to form heterobimetallic frameworks .
  • Monitor reaction kinetics via in situ IR spectroscopy (acetate ligand displacement) or cyclic voltammetry (Cr(II) → Cr(III) oxidation at ~−0.5 V vs. SCE) .

Q. How does the thermal decomposition pathway of Chromium(II) acetate monohydrate dimer compare to analogous transition metal acetates?

Unlike copper(II) acetate, which decomposes to CuO at ~280°C , Chromium(II) acetate undergoes stepwise decomposition:

  • Loss of water (100–120°C).
  • Acetate ligand breakdown (250–300°C), forming Cr₃O₄ or Cr₂O₃ depending on O₂ availability .
  • Use coupled TGA-DSC to differentiate exothermic (oxidation) and endothermic (dehydration) events .

Q. What strategies optimize catalytic applications of Chromium(II) acetate in organic synthesis?

The Cr(II)/Cr(III) redox couple facilitates single-electron transfer (SET) reactions. Examples include:

  • C–C bond formation : Use in Mukaiyama aldol reactions with α,β-unsaturated ketones. Maintain low temperatures (−78°C) to stabilize reactive intermediates .
  • Reductive coupling : Pair with stoichiometric reductants (e.g., Zn) in dehalogenation or pinacol coupling. Monitor via GC-MS for product distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.